DBCO-Sulfo-NHS ester
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHPYSXPCJSPR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N2NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of Dbco Sulfo Nhs Ester Reactivity in Aqueous Environments
Elucidation of the N-Hydroxysuccinimide (NHS) Ester Reaction Mechanism with Primary Amines
N-hydroxysuccinimide esters are among the most prevalent reagents for modifying primary amines present on biomolecules, such as the N-terminus of polypeptides or the side chain of lysine (B10760008) residues. thermofisher.com The Sulfo-NHS ester variant operates via the same mechanism but with improved aqueous solubility. thermofisher.com
The reaction between an NHS ester and a primary amine proceeds through a well-defined nucleophilic acyl substitution mechanism. glenresearch.com The process is initiated by the nucleophilic attack of the unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a transient, high-energy tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as the leaving group and the formation of a highly stable, covalent amide bond between the target molecule and the crosslinker. glenresearch.comthermofisher.com
The kinetics of this reaction are generally rapid, with the rate being dependent on the concentration of the reactants and the nucleophilicity of the amine. broadpharm.commst.edu While primary amines are the most reactive targets, other nucleophiles present in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, can also react with NHS esters, although typically to a lesser extent and forming less stable linkages. stackexchange.com The primary amine is considered the most active reaction site for NHS esters in aqueous solutions. nih.gov
The efficiency of the acylation reaction in aqueous solutions is critically dependent on pH, as it governs both the nucleophilicity of the target amine and the stability of the NHS ester itself. lumiprobe.comresearchgate.net A competing reaction, the hydrolysis of the NHS ester, regenerates the carboxyl group and renders the reagent inactive. thermofisher.comglenresearch.com
The reaction with amines requires the amine to be in its unprotonated, nucleophilic state (-NH2). researchgate.net At acidic pH (e.g., below pH 7), primary amines are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (-NH3+), which significantly slows or prevents the reaction. lumiprobe.com Conversely, as the pH increases into the alkaline range, the concentration of the unprotonated amine increases, favoring the reaction. However, the rate of NHS ester hydrolysis also increases dramatically with rising pH. thermofisher.comthermofisher.com This dual dependency creates an optimal pH window for the conjugation reaction, typically between pH 7.2 and 8.5. thermofisher.comthermofisher.com Below this range, the reaction is too slow; above it, hydrolysis outcompetes the desired aminolysis.
The choice of buffer is also crucial. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. broadpharm.comlumiprobe.com Suitable buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate buffers. thermofisher.comthermofisher.com
The stability of NHS esters is often quantified by their half-life in aqueous solutions at various pH values.
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference |
|---|---|---|---|
| 7.0 | 0 | 4-5 hours | thermofisher.comthermofisher.com |
| 8.0 | 25 | ~1 hour | thermofisher.com |
| 8.6 | 4 | 10 minutes | thermofisher.comthermofisher.comthermofisher.com |
| 9.0 | 25 | <10 minutes | conicet.gov.ar |
Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the Dibenzocyclooctyne (DBCO) Moiety
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a premier example of "click chemistry," a class of reactions known for being rapid, selective, and high-yielding. glenresearch.comrsc.org SPAAC reactions are bioorthogonal, meaning they proceed within biological systems without interfering with native biochemical processes. aatbio.com This is achieved by using reactive partners—an azide (B81097) and a strained alkyne—that are abiotic and mutually reactive. aatbio.com
The driving force for SPAAC is the significant ring strain inherent in the cyclooctyne (B158145) reactant. rsc.orgwikipedia.org Alkynes prefer a linear geometry (180° bond angles), and forcing them into an eight-membered ring, as in dibenzocyclooctyne (DBCO), creates substantial angle strain and destabilizes the molecule. glenresearch.com The fusion of two benzene (B151609) rings to the cyclooctyne core further enhances this strain.
This stored potential energy dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide. The reaction proceeds through a concerted mechanism, relieving the ring strain as the alkyne's sp-hybridized carbons are converted to more stable sp2-hybridized carbons within the resulting triazole ring. glenresearch.comwikipedia.org This energetic favorability obviates the need for the cytotoxic copper(I) catalyst required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC exceptionally well-suited for applications in living systems. wikipedia.org
The DBCO moiety is one of the most widely used strained alkynes due to its excellent combination of reactivity and stability. aatbio.comlumiprobe.com The reaction between DBCO and an azide is highly selective and proceeds with fast kinetics in complex biological environments. glenresearch.comacs.org The reaction is specific, with the DBCO and azide groups reacting exclusively with each other, showing no cross-reactivity with the vast array of functional groups present in proteins, nucleic acids, or carbohydrates. interchim.frbroadpharm.com
The speed of the reaction is typically described by a second-order rate constant (k₂). DBCO derivatives exhibit significantly faster kinetics compared to simpler cyclooctynes, which is a key advantage for achieving efficient labeling at the low concentrations often required in biological experiments. mdpi.comnih.gov
| Strained Alkyne | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
|---|---|---|
| Cyclooctyne (OCT) | ~0.002 - 0.01 | nih.gov |
| Dibenzocyclooctyne (DBCO) | ~1 - 2 | mdpi.com |
| Biarylazacyclooctynone (BARAC) | ~9 | nih.gov |
| Dibenzoazacyclooctyne (DIBAC) | ~3 - 10 | nih.gov |
| Oxa-dibenzocyclooctyne (ODIBO) | ~45 | mdpi.com |
Note: Rate constants can vary depending on the specific derivative and reaction conditions.
Orthogonal Reactivity Profile of DBCO-Sulfo-NHS Ester
The term "orthogonal" in chemistry refers to two or more reactions that can be carried out in the same vessel, each proceeding independently to completion without interfering with the others. The this compound is a classic example of an orthogonal bifunctional reagent. lumiprobe.com
The NHS ester group reacts specifically with primary amines under slightly alkaline conditions, while the DBCO group reacts specifically with azides under a broad range of conditions. interchim.frcreative-biolabs.com Crucially, the amine-reactive NHS ester does not react with azides, and the azide-reactive DBCO moiety is inert towards amines and other nucleophiles under physiological conditions. lumiprobe.comsurfacesciencewestern.com
This orthogonal reactivity profile enables a robust and versatile two-step bioconjugation strategy:
Amine Modification: A biomolecule containing primary amines (e.g., a protein) is first reacted with this compound. The NHS ester forms a stable amide bond, thereby covalently attaching a DBCO group to the biomolecule.
Azide Ligation: The now DBCO-functionalized biomolecule can be purified and subsequently reacted with a second molecule that has been tagged with an azide group. The SPAAC reaction forms a stable triazole linkage, completing the conjugation.
This sequential, controlled approach is fundamental to the construction of complex biomolecular architectures, such as antibody-drug conjugates, targeted imaging agents, and surface-functionalized materials. creative-biolabs.comsurfacesciencewestern.com
Advanced Methodologies for Integration and Functionalization Utilizing Dbco Sulfo Nhs Ester
Strategies for Site-Specific Amine-Directed Bioconjugation
DBCO-Sulfo-NHS ester is a valuable reagent for bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to biomolecules. broadpharm.comchemicalbook.com This process primarily targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. creative-biolabs.com The incorporated DBCO group can then participate in highly selective and efficient copper-free click chemistry reactions with azide-containing molecules. broadpharm.comaatbio.com The water-soluble nature of this compound, due to the sulfo group, facilitates its use in aqueous buffers, which is advantageous for working with biological macromolecules. broadpharm.comcreative-biolabs.comaatbio.com
Optimization of Molar Ratios for Macromolecule Labeling
Achieving the desired degree of labeling (DoL) is a critical aspect of bioconjugation, and this is significantly influenced by the molar ratio of the this compound to the macromolecule. The optimal molar excess can vary depending on the specific protein and its concentration. For instance, a 10-fold molar excess of the reagent is often recommended for protein concentrations of 5 mg/mL or higher, while a 20- to 50-fold molar excess may be necessary for concentrations below 5 mg/mL. vectorlabs.com
For amine-modified oligonucleotides, a ~6-fold excess of this compound solution has been used for a 0.2 µmole synthesis. glenresearch.com Another protocol for labeling amine-modified DNA suggests a final concentration of 10 mM DBCO-PEG4-NHS ester for a 0.5 mM oligo solution. igem.org It is often beneficial to perform small-scale labeling experiments with varying molar ratios to determine the optimal conditions before proceeding to a larger scale. glenresearch.com
| Macromolecule | Recommended Molar Excess (Reagent:Macromolecule) | Notes | Source |
|---|---|---|---|
| Proteins (≥ 5 mg/ml) | 10-fold | General recommendation. | vectorlabs.com |
| Proteins (< 5 mg/ml) | 20- to 50-fold | Higher excess needed for lower concentrations. | vectorlabs.com |
| IgG Antibody | 5 to 10-fold | Optimal for subsequent click reaction yield. Ratios >5 may cause precipitation. | nih.govresearchgate.net |
| Mouse Monoclonal IgG | 6-fold | Resulted in an average Degree of Labeling of ~1.5. | lumiprobe.com |
| Bovine Serum Albumin (BSA) | 6.5-fold | Achieved a Degree of Labeling of 1.1. | glenresearch.com |
| Amine-modified Oligonucleotide (0.2 µmole scale) | ~6-fold | Specific protocol recommendation. | glenresearch.com |
| Amine-modified DNA (0.5 mM) | 20-fold (10 mM reagent) | Specific protocol using a PEGylated version of the reagent. | igem.org |
Control of Reaction Conditions for Conjugation Efficiency
The efficiency of the conjugation reaction is highly dependent on several key conditions, including the reaction buffer, pH, temperature, and incubation time.
Buffer and pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 8 and 9. glenresearch.com Commonly used buffers include 0.1 M sodium bicarbonate buffer (pH 8-9) or phosphate-buffered saline (PBS). glenresearch.com While PBS has a lower pH (typically around 7.4), which slows down the reaction, it can be a better choice for proteins that are sensitive to higher pH. glenresearch.com It is crucial to avoid buffers that contain primary amines, such as Tris, as they will compete with the target macromolecule for reaction with the NHS ester. vectorlabs.comglenresearch.com
Temperature and Incubation Time: The conjugation reaction is typically carried out at room temperature for 30 minutes to 4 hours, or on ice (4°C) for 2 hours or longer. vectorlabs.comglenresearch.cominterchim.fr Longer incubation times, from 4 to 12 hours, can improve the efficiency of the subsequent copper-free click reaction. vectorlabs.com For particularly sensitive proteins, performing the reaction at 4°C overnight can be a viable option. ucla.edu One study investigated different temperatures for the click reaction step and found 25°C to be favorable without causing observable protein degradation. theses.fr
Reagent Preparation and Addition: this compound is moisture-sensitive, so it should be allowed to come to room temperature before opening the vial to prevent condensation. vectorlabs.com It should be dissolved immediately before use in an appropriate solvent like water, DMSO, or DMF. vectorlabs.comglenresearch.com This stock solution is then added to the protein solution. glenresearch.com
Quenching the Reaction: After the desired incubation time, the reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl at pH 8.0, to a final concentration of 50-100 mM. vectorlabs.com This inactivates any unreacted NHS ester. vectorlabs.com
| Parameter | Condition | Rationale/Notes | Source |
|---|---|---|---|
| Buffer | 0.1 M Sodium Bicarbonate (pH 8-9) | Optimal pH for NHS ester reaction. | glenresearch.com |
| Phosphate-Buffered Saline (PBS, pH ~7.4) | Suitable for pH-sensitive proteins; reaction is slower. | glenresearch.com | |
| Temperature | Room Temperature | Commonly used for 30 minutes to 4 hours. | vectorlabs.comglenresearch.com |
| 4°C (on ice) | Alternative for sensitive proteins or longer incubations (e.g., overnight). | vectorlabs.comucla.edu | |
| Incubation Time | 30 min - 4 hours | Typical range for the initial NHS ester labeling. | vectorlabs.comglenresearch.com |
| 4 - 12 hours | Can improve efficiency of the subsequent click reaction. | vectorlabs.com | |
| Quenching | 50-100 mM Tris-HCl, pH 8.0 | Inactivates excess, unreacted NHS ester. | vectorlabs.com |
Post-Conjugation Purification Techniques for Research Applications
After the conjugation reaction, it is essential to remove unreacted and hydrolyzed this compound, as well as any quenching reagents, to ensure the purity of the labeled macromolecule for downstream applications. vectorlabs.comglenresearch.com Several purification techniques are commonly employed, primarily based on size exclusion.
Size Exclusion Chromatography (SEC) / Desalting: This is the most common method for purifying labeled macromolecules. lumiprobe.com Spin desalting columns or gravity-driven columns are frequently used to efficiently separate the larger protein-conjugate from smaller, unreacted molecules. vectorlabs.comnih.govglenresearch.com Brands like Glen Gel-Pak™ and CentriPure P2 are examples of commercially available desalting columns used for this purpose. lumiprobe.comcambio.co.uk Sepharose-based resins are also effective for separating modified DNA origami from free proteins. nih.gov
Dialysis: This technique involves placing the reaction mixture in a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer. nih.gov This allows the smaller, unwanted molecules to diffuse out while retaining the larger, labeled macromolecule. MWCOs of 10 kDa for antibodies and 7 kDa for oligonucleotides have been reported. nih.gov
Ultrafiltration: Spin filters with a defined MWCO can also be used to purify the conjugate. nih.gov This method uses centrifugal force to pass the buffer and small molecules through a membrane while retaining the larger, labeled product. nih.gov
High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, reverse-phase HPLC (RP-HPLC) can be an effective, albeit more complex, purification method. nih.govglenresearch.com It separates molecules based on their hydrophobicity. glenresearch.com
Precipitation: For nucleic acids, ethanol (B145695) precipitation can be used to purify the labeled oligonucleotide from the reaction mixture. igem.orgglenresearch.com
The choice of purification method depends on the scale of the reaction, the nature of the macromolecule, and the required purity for the subsequent application. nih.govglenresearch.com
Incorporation of this compound into Oligonucleotides and Nucleic Acid Constructs
This compound is a key reagent for the post-synthesis modification of oligonucleotides and nucleic acid constructs. glenresearch.comglenresearch.com This approach involves first synthesizing an oligonucleotide with a primary amine group, which is then reacted with the NHS ester to introduce the DBCO moiety. genelink.comgenelink.com This method is particularly useful when the desired modification is not stable under the conditions required for oligonucleotide synthesis or deprotection. glenresearch.com
Post-Synthesis Conjugation Protocols
The general protocol for post-synthesis conjugation involves reacting an amine-modified oligonucleotide with this compound. genelink.com The amine group can be introduced at the 5' end, the 3' end, or at an internal position using a modified phosphoramidite (B1245037) or support during synthesis. genelink.comgenelink.com
A typical procedure involves dissolving the amine-modified oligonucleotide in a non-nucleophilic conjugation buffer, such as sodium carbonate/bicarbonate buffer at pH 9. glenresearch.comglenresearch.com A stock solution of this compound, freshly prepared in water or anhydrous DMSO, is then added to the oligonucleotide solution. glenresearch.comglenresearch.comglenresearch.com The reaction is typically incubated at room temperature for a period ranging from 2-4 hours to overnight. glenresearch.comglenresearch.com Following the reaction, the now DBCO-labeled oligonucleotide is purified to remove excess reagent and byproducts, often through desalting methods like a Glen Gel-Pak™ column or ethanol precipitation. igem.orgglenresearch.com
The resulting DBCO-modified oligonucleotide can then be conjugated to an azide-containing molecule in a copper-free click reaction. cambio.co.ukgenelink.com This subsequent reaction can be carried out in aqueous buffers or organic solvents like DMSO and typically proceeds to completion within 4 to 17 hours at room temperature. cambio.co.ukgenelink.com
Methods for Internal and Terminal Labeling of Oligomers
The versatility of oligonucleotide synthesis allows for the placement of amine modifiers at virtually any position within the sequence, enabling both internal and terminal labeling with this compound.
Terminal Labeling:
5'-Terminus: The most common position for labeling is the 5' end. This is typically achieved by using a 5'-amino-modifier phosphoramidite (e.g., Amino C6) in the final coupling step of solid-phase oligonucleotide synthesis. genelink.comgenelink.com
3'-Terminus: To label the 3' end, an amino-modifier controlled pore glass (CPG) support (e.g., Amino C7 CPG) is used as the starting point for the synthesis. genelink.com
Internal Labeling:
Internal labeling is accomplished by using an amino-modified nucleoside phosphoramidite, such as an amino-dT C6, during the synthesis cycle. genelink.com This replaces a standard dT residue with one that carries a primary amine, which can then be labeled post-synthetically with this compound. genelink.com
While post-synthesis conjugation with this compound is a robust method, direct incorporation of DBCO during synthesis is also possible using specialized phosphoramidites like 5'-DBCO-TEG Phosphoramidite for 5' labeling and DBCO-dT-CE Phosphoramidite for internal labeling. cambio.co.ukglenresearch.comglenresearch.comcambio.co.uk However, some of these direct incorporation reagents have shown instability during standard oligo synthesis protocols, making the post-synthesis conjugation approach with this compound a more reliable alternative in certain cases. genelink.com
Multi-Step Bioorthogonal Functionalization Schemes
Advanced bioconjugation often requires the assembly of multiple components in a controlled and specific manner. Multi-step functionalization schemes, which leverage the dual reactivity of heterobifunctional linkers like this compound, provide a powerful toolkit for constructing such complex biomolecular architectures. These strategies rely on the sequential and orthogonal nature of the reactions to ensure that each conjugation step proceeds with high fidelity, minimizing the formation of undesirable byproducts.
Sequential Application of Amine-Reactive and Azide-Reactive Linkers
The distinct reactivity of the N-hydroxysuccinimide (NHS) ester and the dibenzocyclooctyne (DBCO) group within the this compound molecule enables a controlled, two-stage conjugation process. thermofisher.comthermofisher.com This sequential approach is fundamental to minimizing unwanted self-conjugation or polymerization, which can be a significant issue with homobifunctional crosslinkers. thermofisher.com The strategy typically involves a three-step process: functionalization of the first biomolecule with the DBCO group, functionalization of the second with an azide (B81097), and the final conjugation of the two via click chemistry. nih.gov
The first step leverages the amine-reactivity of the Sulfo-NHS ester. aatbio.comaxispharm.com This group reacts efficiently with primary amines (–NH2), such as those found on the side chains of lysine residues or at the N-terminus of proteins, to form a stable, covalent amide bond. thermofisher.comuzh.ch This reaction is typically performed in amine-free buffers at a pH range of 7 to 9. interchim.fr Once the first biomolecule is labeled with the DBCO moiety, any excess, unreacted this compound is removed through methods like dialysis or desalting. thermofisher.com This purification is a critical step to prevent the crosslinker from reacting with the second biomolecule in the subsequent stage.
In the second step, the now DBCO-functionalized biomolecule is introduced to a second molecule that has been separately modified to bear an azide (N3) group. interchim.fr The DBCO group and the azide group are bioorthogonal partners, meaning they react specifically and efficiently with each other without interfering with or being affected by other functional groups present in a complex biological environment. aatbio.comconju-probe.com This reaction, a strain-promoted alkyne-azide cycloaddition (SPAAC), proceeds readily at physiological temperature and pH without the need for a cytotoxic copper catalyst, forming a stable triazole linkage. aatbio.cominterchim.fr This sequential method has been successfully used to conjugate oligonucleotides to antibodies, where antibodies are first functionalized with DBCO linkers before being clicked to azide-modified oligonucleotides. nih.gov Similarly, this approach is used to functionalize liposome (B1194612) surfaces by first introducing DBCO groups via NHS-ester chemistry, followed by the attachment of azide-modified antibodies. rsc.org
| Research Finding | Organism/System | Methodology | Reference |
| A protocol was established for conjugating single or double oligonucleotides to antibodies. | In vitro | Antibodies were functionalized with DBCO-NHS ester, and oligonucleotides were functionalized with an azide group, followed by a copper-free click reaction. | nih.gov |
| A strategy was developed for site-specific antibody coupling on vesicle surfaces. | Liposomes | Liposome surfaces containing primary amines were functionalized with DBCO-PEG4-NHS ester, then site-specifically azide-functionalized antibodies were attached via SPAAC. | rsc.org |
| A method for developing an anti-cancer vaccine was demonstrated. | Virus-Like Particle (PhMV) | A viral particle rich in lysine residues was functionalized using DBCO-PEG4-NHS ester, followed by conjugation to a C-terminus azide-modified peptide epitope (CH401). | nih.gov |
Combinatorial Strategies for Complex Bioconjugates
The true potential of this compound is realized in combinatorial strategies that integrate its dual reactivity with other orthogonal chemistries to build highly complex and multifunctional bioconjugates. nih.gov These advanced schemes allow for the precise assembly of multiple distinct molecules onto a single scaffold, creating sophisticated constructs for advanced therapeutic and diagnostic applications. chemimpex.combiorxiv.org
One such approach is the use of dual bioorthogonal systems. In a notable study, researchers developed a method to enhance the reactivity of antibody conjugates for pretargeted imaging. nih.gov This strategy involved first modifying an antibody with azide groups. Subsequently, a heterobifunctional linker, DBCO-PEG-TCO, was attached to the antibody's azide groups via the DBCO moiety. nih.gov This resulted in an antibody decorated with trans-cyclooctene (B1233481) (TCO) groups, which could then undergo a second, mutually orthogonal bioorthogonal reaction with a tetrazine-labeled imaging probe. nih.gov This sequential, combinatorial use of two different click chemistry pairs (DBCO/azide and TCO/tetrazine) allows for a highly controlled and modular assembly of the final imaging agent.
Another powerful combinatorial strategy is Click-Assisted Native Chemical Ligation (CAN). nih.gov This method is used for the synthesis of large, complex proteins from smaller peptide fragments. In the CAN workflow, peptide segments are functionalized with linkers bearing either a DBCO or an azide group. nih.gov The fragments are first joined via the copper-free click reaction (SPAAC), which brings a C-terminal thioester on one peptide into close proximity with an N-terminal cysteine on the other, effectively templating the subsequent native chemical ligation (NCL) reaction. nih.gov After the peptide backbone is ligated, the templating linkers can be cleaved, yielding a native peptide bond. This combination of SPAAC and NCL overcomes many challenges associated with synthesizing large proteins.
Furthermore, this compound is a key component in the modular synthesis of multi-functional probes. biorxiv.org Using techniques like solid-phase peptide synthesis (SPPS), complex probes can be built by combining different functional building blocks, such as fluorophores, affinity tags (like biotin), and cleavable linkers, onto a single scaffold. biorxiv.org The bioorthogonal handle, such as a DBCO group, can be introduced to allow for the final conjugation to a target biomolecule. For instance, a dendritic scaffold can be synthesized and subsequently capped with this compound to functionalize all available primary amines, creating a multivalent probe for subsequent azide-tagging applications. This modular, combinatorial approach provides immense flexibility in designing sophisticated tools for multimodal analysis of proteins and other biomolecules. biorxiv.org
| Strategy | Description | Key Components | Application | Reference |
| Dual Bioorthogonal Pretargeting | An antibody is first modified with azides, then reacted with DBCO-PEG-TCO. The resulting TCO-antibody is then targeted with a tetrazine-probe. | Azide, DBCO-PEG-TCO, Tetrazine | Molecular Imaging | nih.gov |
| Click-Assisted Native Chemical Ligation (CAN) | Peptide fragments functionalized with DBCO or azide are linked via SPAAC, which templates a subsequent Native Chemical Ligation (NCL) reaction. | DBCO-peptide, Azide-peptide, NCL | Complex Protein Synthesis | nih.gov |
| Modular Multi-Tag Probes | Solid-phase synthesis is used to create complex probes with multiple functionalities (fluorophores, affinity tags) and a bioorthogonal handle. | This compound, SPPS, Functional Building Blocks | Multi-modal Protein Analysis | biorxiv.org |
| Biomaterial-Cell Conjugation | Collagen fibers are functionalized with this compound to create a scaffold that can covalently bind with azide-modified neural progenitor cells. | DBCO-LACF, Azide-modified NPCs | Nerve Regeneration |
Applications in Biological Research Methodologies
Protein and Antibody Bioconjugation for Research Probes
The ability to specifically label proteins and antibodies is fundamental to many modern biological assays. DBCO-Sulfo-NHS ester serves as a crosslinker to introduce the DBCO moiety onto these biomolecules. vectorlabs.combroadpharm.com The NHS ester end of the molecule forms a stable amide bond with primary amines on the protein or antibody in a reaction favored at a near-neutral pH (typically 6.0-9.0). vectorlabs.comvectorlabs.com Once the biomolecule is "DBCO-functionalized," it can be covalently linked to any molecule containing an azide (B81097) group through the highly efficient and bioorthogonal SPAAC reaction. aatbio.comlumiprobe.com This two-step strategy allows for the creation of custom research probes with diverse functionalities. chemimpex.com
In the field of targeted therapeutics, this compound is utilized in the preclinical development of Antibody-Drug Conjugates (ADCs). chemimpex.com ADCs are composed of a monoclonal antibody linked to a cytotoxic drug. medchemexpress.commedchemexpress.com The antibody component targets a specific antigen on the surface of cancer cells, delivering the drug directly to the tumor site. The this compound facilitates the attachment of the DBCO group to the antibody via its lysine (B10760008) residues. chempep.com Subsequently, an azide-modified cytotoxic payload can be "clicked" onto the DBCO-functionalized antibody. evitachem.comchempep.com This copper-free click chemistry approach is advantageous because it provides precise control over the conjugation process, leading to the synthesis of well-defined and stable ADCs for research and evaluation. chemimpex.com
| Component | Role in ADC Research | Reagent Used |
| Antibody | Targets specific cells (e.g., tumor cells) | - |
| Linker | Connects the antibody to the drug payload | This compound |
| Drug | Cytotoxic agent to kill target cells | Azide-modified drug |
The creation of protein-oligonucleotide conjugates is another significant application of this compound. aatbio.com These hybrid molecules are used in various analytical methods. The process involves first modifying the protein with this compound to introduce the DBCO group. glenresearch.com Separately, an oligonucleotide is synthesized with a terminal azide modification. The two components are then joined using the copper-free click reaction. cambio.co.uk Research has shown that this conjugation method is efficient, with reactions often proceeding to completion in 4 to 17 hours at room temperature, depending on the specific azide used. glenresearch.comcambio.co.uk A study investigating the conjugation of an azide-fluorophore to an IgG antibody functionalized with this compound found that a molar excess of 5 to 10 moles of the DBCO reagent per mole of antibody yielded the highest conjugation efficiency in the subsequent click reaction. nih.gov
This compound is employed to label enzymes and other biomolecules to study their activity and function. aatbio.com The reagent's water-solubility and reactivity under physiological buffer conditions help to preserve the enzyme's native structure and activity during the labeling process. broadpharm.com For example, Protein A has been successfully conjugated using a DBCO-PEG5-NHS ester, a derivative of DBCO-NHS ester, to create affinity membrane adsorbers. nih.gov The process involves reacting the NHS ester with primary amines on Protein A, followed by a click reaction to immobilize the protein onto an azide-functionalized surface. nih.gov This method allows for the stable attachment of enzymes and other biomolecules to surfaces or other molecules for use in activity assays and interaction studies. chemimpex.com
Cellular and Subcellular Labeling Approaches
This compound is a key reagent for the modification and labeling of cells, enabling researchers to visualize and track cellular components and processes. chempep.com Its application in this area is largely due to the bioorthogonal nature of the click chemistry reaction it facilitates, which does not interfere with normal cellular functions. chempep.com
The primary application of this compound in cellular studies is the modification of cell surface proteins. The Sulfo-NHS ester group reacts with primary amines on extracellular domains of membrane proteins, covalently attaching the DBCO handle to the cell surface. nih.gov These DBCO-modified cells can then be treated with azide-functionalized probes, such as fluorescent dyes, for imaging and tracking studies using techniques like fluorescence microscopy or flow cytometry. The enhanced water solubility and negative charge conferred by the sulfonate group make sulfo-NHS esters particularly suitable for this application, as these properties help to reduce the reagent's ability to cross the cell membrane, thus ensuring that labeling is restricted to the cell surface. nih.gov
| Step | Description | Purpose |
| 1. Activation | Cells are incubated with this compound. | The Sulfo-NHS ester reacts with amine groups on cell surface proteins, attaching the DBCO moiety. |
| 2. Labeling | DBCO-modified cells are treated with an azide-containing probe (e.g., fluorescent dye). | The DBCO group on the cell surface reacts with the azide probe via copper-free click chemistry. |
| 3. Analysis | Labeled cells are visualized and analyzed. | Allows for imaging and tracking of specific cell populations or proteins. |
While this compound is primarily used for cell surface labeling, considerations for intracellular labeling are important. The sulfonate group on the Sulfo-NHS ester significantly increases its hydrophilicity and imparts a negative charge, which generally limits its permeability across the hydrophobic cell membrane. nih.gov This characteristic is advantageous for specifically targeting the cell surface. For intracellular labeling, a non-sulfonated version, DBCO-NHS ester, which has greater membrane permeability, would typically be required. Therefore, the choice between the sulfonated and non-sulfonated versions of the reagent is a critical consideration depending on whether the target biomolecule is on the cell surface or within the cell. nih.gov
Proximity Ligation Assays and Nanoscale Organization Mapping
Proximity Ligation Assays (PLAs) are powerful techniques used to study protein-protein interactions within cells. nih.gov These assays allow for the visualization of two proteins in close proximity through the use of specific antibodies and fluorescent probes amplified by PCR. nih.gov While direct evidence from the provided search results of this compound's specific use in PLA is not available, its properties make it a suitable tool for such applications. The fundamental principle of PLA involves bringing two probes, often attached to antibodies, close enough to generate a signal.
The this compound can be used to attach one of the PLA probes to an antibody. The NHS ester group readily reacts with primary amines on the antibody, forming a stable covalent bond. The DBCO group is then available to react with an azide-modified component, which could be the second PLA probe or another molecule of interest. This copper-free click chemistry reaction is bioorthogonal, meaning it occurs without interfering with biological processes. aatbio.com
By labeling antibodies with this compound, researchers can create customized PLA probes. This approach would be particularly useful for studying the nanoscale organization of cellular components by enabling the precise and stable attachment of detection molecules.
Research on Targeted Delivery Systems
Functionalization of Nanoparticles and Liposomes for Targeted Payload Delivery Research
This compound is a key reagent in the development of targeted delivery systems, particularly in the functionalization of nanoparticles and liposomes. chemimpex.com Its water-soluble nature and bioorthogonal reactivity are highly advantageous for these applications. broadpharm.com
Nanoparticle Functionalization:
In the context of nanoparticle-based drug delivery, this compound can be used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles. researchgate.net The NHS ester end of the molecule reacts with primary amines on the nanoparticle surface, while the DBCO group is then available for a copper-free click reaction with an azide-modified targeting molecule. This allows for the creation of targeted nanoparticles that can selectively bind to and deliver payloads to specific cells or tissues. For instance, research has demonstrated the use of this compound in the covalent modification of nano-sized metal-organic frameworks (NMOFs) with nucleic acids via click chemistry. chemicalbook.com These functionalized NMOFs can act as carriers for fluorescent agents or anticancer drugs. chemicalbook.com
| Nanoparticle Type | Functionalization Strategy | Application |
| γ-Fe2O3@SiO2 core-shell nanoparticles | DBCO-functionalization for subsequent click reaction with azide-modified peptides. researchgate.net | Accessing the cytosol for therapeutic delivery. researchgate.net |
| Gold Nanoparticles | One-pot EDC/Sulfo-NHS coupling to attach peptides. researchgate.net | Varies depending on the attached peptide. researchgate.net |
Liposome (B1194612) Functionalization:
Similarly, this compound is employed to modify the surface of liposomes for targeted delivery. nih.gov Liposomes are vesicular structures composed of a lipid bilayer and can encapsulate therapeutic agents. To achieve targeted delivery, their surface is often decorated with specific ligands.
One approach involves preparing liposomes that have amine-bearing lipids. These liposomes can then be reacted with this compound to introduce DBCO groups onto their surface. nih.gov Subsequently, azide-modified targeting molecules, such as antibodies or antibody fragments (scFv), can be attached to the liposomes via a copper-free click reaction. nih.govnih.gov This method has been explored for in vivo targeting of cancer cells. nih.gov For example, researchers have successfully attached DBCO-liposomes to the surface of tumor cells that were metabolically engineered to display azide groups. nih.gov
A study by Koo et al. demonstrated the preparation of DSPE-PEG-DBCO lipid using the reaction between DSPE-PEG-NH2 and sulfo-NHS-DBCO. nih.gov These DBCO-functionalized lipids were then incorporated into liposomes. nih.gov The resulting DBCO-liposomes were shown to be delivered to targeted tumors in vivo. nih.gov
| Liposome Component | Functionalization Method | Targeting Moiety | Targeted Cell/Tissue |
| DSPE-PEG-NH2 | Reaction with sulfo-NHS-DBCO to form DSPE-PEG-DBCO. nih.gov | Azide-modified sialic acids on cell surfaces. nih.gov | A549 tumor cells. nih.gov |
| Amine-functionalized liposomes | Reaction with DBCO PEG NHS ester. nih.gov | Azide-modified IgG or scFv. nih.gov | Vascular targets. nih.gov |
Development of Responsive Release Systems in Research Models
This compound also plays a role in the creation of responsive release systems, where the payload is released in response to specific stimuli. chemicalbook.com These systems are designed to enhance the therapeutic efficacy of drugs by controlling their release at the target site.
One example involves the use of this compound in the synthesis of stimuli-responsive DNA-gated NMOFs. chemicalbook.com In this system, the NMOFs are functionalized with nucleic acids using click chemistry, and these DNA "gates" can be designed to open and release the encapsulated drug in response to specific triggers, such as changes in pH or the presence of certain enzymes. chemicalbook.com
Another research avenue explores the use of this compound in a "catch-and-release" system. researchgate.net In this proof-of-principle study, a fluorescent payload was conjugated to a DBCO group. researchgate.net This payload could then be captured by an azide-containing polymer net. researchgate.net The release of the payload was initiated by matrix metalloproteinases (MMPs), which are enzymes often upregulated in disease states. researchgate.net
Biosensing and Diagnostic Assay Development in Research Contexts
The unique properties of this compound make it a valuable tool in the development of biosensors and diagnostic assays. aatbio.comchemimpex.com Its ability to facilitate the stable and specific conjugation of biomolecules is crucial for creating sensitive and accurate detection methods. chemimpex.com
The NHS ester allows for the straightforward labeling of proteins, antibodies, or other amine-containing molecules with the DBCO group. vectorlabs.comvectorlabs.com These DBCO-labeled biomolecules can then be used in various assay formats. For example, they can be used to capture or detect azide-modified analytes through the highly efficient and specific copper-free click reaction. aatbio.com
This chemistry is particularly advantageous for developing diagnostic assays because it allows for the creation of robust and specific binding events, which can improve the sensitivity and accuracy of the assay. chemimpex.com The water-solubility of this compound is also a significant benefit, as it allows for labeling reactions to be performed in aqueous buffers, which are compatible with most biological samples. broadpharm.com
Applications in Materials Science and Engineering Research
Surface Functionalization and Biomolecule Immobilization
Surface functionalization is a critical process in materials science that involves modifying the surface of a material to elicit specific interactions with its environment. DBCO-Sulfo-NHS ester is instrumental in this area, enabling the covalent attachment of biomolecules to create bioinstructive interfaces. aip.org The process typically involves a two-step reaction: first, the NHS ester group of the compound reacts with primary amines on a material's surface or on a molecule like a protein; second, an azide-tagged molecule of interest is "clicked" onto the surface-bound DBCO group. nih.gov This method is valued for its high selectivity and stability under biological conditions. nih.gov
Researchers utilize this compound to create bioactive surfaces that can control and study cellular behavior. By immobilizing specific peptides or proteins onto a material, scientists can investigate processes like cell adhesion, spreading, and differentiation.
One research approach used a hyaluronic acid (HA) hydrogel platform to study the temporal role of cell adhesion peptides. nih.gov In this system, oligonucleotides were first modified with this compound. nih.gov These DBCO-modified DNA strands were then attached to the hydrogel. This setup allowed for the controlled, reversible immobilization of peptide-DNA conjugates, enabling precise study of how the presence or absence of the RGD cell adhesion peptide affects cell spreading. nih.gov
In another study, this compound was used to conjugate collagen, a key protein of the extracellular matrix. nih.gov This DBCO-collagen was then used to form hydrogel constructs for co-culturing different cell types, such as human keratinocytes and keratocytes. nih.gov The resulting bioactive material was able to support the growth of a confluent layer of keratinocytes on its surface while keratocytes grew within the matrix, demonstrating the utility of this chemical approach in creating environments that maintain cell phenotype for tissue engineering studies. nih.gov
Table 1: Research Findings on Bioactive Surfaces Using this compound
| Research Focus | Material/Platform | Bioactive Moiety | Key Finding | Reference |
|---|---|---|---|---|
| Temporal control of cell adhesion | Hyaluronic acid (HA) hydrogel with DNA handles | RGD peptide | Persistent presentation of RGD peptide was necessary to maintain cell spreading. | nih.gov |
| Epithelial-keratocyte co-culture | SPAAC-crosslinked collagen gel | Collagen | Constructs sustained the growth of both human keratinocytes (on the surface) and keratocytes (within the matrix), maintaining their respective phenotypes. | nih.gov |
The ability to precisely control the placement of biomolecules on a surface is crucial for developing advanced microarrays and biosensors. this compound facilitates this by enabling the site-specific immobilization of azide-modified biomolecules onto a surface through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
A key application of this is in the creation of protein nanopatterns to study cellular mechanics. One platform technology was developed to create multiwell plates with nanopatterned proteins for high-throughput imaging. acs.org In this system, a surface is prepared that allows for the orthogonal immobilization of two different proteins. acs.org DBCO-functionalized proteins, prepared using DBCO-NHS esters, can be specifically attached to an azide-modified surface via click chemistry. acs.org This precise spatial control over cellular cues allowed researchers to measure the mechanical forces exerted by fibroblast cells, detecting forces in the piconewton range (12 to 56 pN). acs.org This demonstrates the power of this compound in creating the highly defined surfaces required for sensitive biological assays and sensor development. acs.org Such patterned substrates are foundational for studying cell-substrate interactions and developing advanced biomedical devices. google.com
Hydrogel and Biomaterial Fabrication for Tissue Engineering Research
Hydrogels are water-swollen polymer networks that mimic the native extracellular matrix (ECM), making them ideal scaffolds for tissue engineering. This compound is a vital tool in the fabrication of advanced hydrogels, allowing for the creation of crosslinked networks and the incorporation of biological functionality.
This compound is used to prepare polymers for crosslinking via the SPAAC reaction. nih.govnih.gov A common strategy involves modifying one polymer with DBCO groups and a second polymer with azide (B81097) groups. When mixed, these two components react to form a stable, covalently crosslinked hydrogel network without generating byproducts. nih.gov
For example, researchers have synthesized a hyaluronate-collagen composite hydrogel for corneal repair. nih.gov In this work, collagen was functionalized by reacting its primary amine groups with this compound to form Col-DBCO. nih.gov A separate hyaluronate polymer was modified to have azide groups (HA-azide). nih.gov Mixing the Col-DBCO and HA-azide solutions resulted in the rapid formation of a crosslinked hydrogel at ambient temperature. nih.gov The formation of the network was confirmed by UV-vis spectra, which showed a dramatic drop in the characteristic absorbance of the DBCO group upon mixing with the azide-functionalized polymer. nih.govnih.gov This method allows for the creation of interpenetrating polymer networks (IPNs) with high water content, suitable for biomedical applications. nih.gov
Table 2: Synthesis of a Crosslinked Hyaluronate-Collagen Hydrogel
| Step | Polymer | Reagent | Resulting Functionalized Polymer | Reference |
|---|---|---|---|---|
| 1 | Collagen (Type I) | This compound | Collagen-DBCO (Col-DBCO) | nih.gov |
| 2 | Amidated Hyaluronate | Azido-PEG5-NHS | Hyaluronate-azide (HA-azide) | nih.gov |
| 3 (Crosslinking) | Col-DBCO mixed with HA-azide (1:1 ratio) | SPAAC-crosslinked hyaluronate-collagen hydrogel | nih.gov |
Beyond providing structural integrity, biomaterials must often present biological signals to guide cell behavior. This compound enables the stable incorporation of such bioactive moieties into the bulk of a material. nih.govresearchgate.net
In one study, this was used to engineer exosomes for targeted delivery. mdpi.com The surface of exosomes was first functionalized with DBCO groups using this compound, which forms stable covalent bonds with amine groups on exosome proteins. mdpi.com Then, a tetanus toxin C (TTC) fragment, which was separately modified with an azide group, was "clicked" onto the DBCO-functionalized exosomes. mdpi.com This approach allows for the modular and specific modification of biomaterials and even nanoparticles with clinically relevant molecules. mdpi.com Similarly, bioactive peptides like RGD have been conjugated into HA hydrogels to precisely control cell-matrix adhesion. nih.gov
Research on a SPAAC-crosslinked collagen hydrogel demonstrated that the mechanical properties could be modulated by altering the crosslinking density. nih.gov This was achieved by changing either the ratio of the reactive polymers (azide-PEG-collagen and DBCO-collagen) or the total collagen concentration. nih.gov The study found that a 1:1 ratio of azide-to-DBCO functionalized collagen resulted in the highest storage modulus (a measure of stiffness), and the modulus decreased as the ratio was shifted. nih.gov Another study confirmed that a hydrogel's moduli depend on both the polymer concentration and the density of crosslinks within the network. nih.gov For instance, a hydrogel containing 25 mg/mL of HA-azide and 1.5 mg/mL of Col-DBCO was significantly stiffer than less concentrated formulations. nih.gov This tunability is essential for creating tissue engineering scaffolds that can match the mechanical environment of the target native tissue. nih.gov
Table 3: Modulation of Hydrogel Mechanical Properties
| Method of Modulation | Hydrogel System | Effect on Mechanical Properties | Reference |
|---|---|---|---|
| Varying ratio of reactive partners | Azide-PEG-collagen : DBCO-collagen | A 100:100 ratio yielded the highest storage modulus compared to ratios of 125:75 or 150:50. | nih.gov |
| Varying polymer concentration | Hyaluronate-azide and Collagen-DBCO | Higher polymer concentrations (e.g., HA50-Col3) resulted in significantly stiffer hydrogels with higher moduli. | nih.gov |
Analytical Methodologies for Characterization of Dbco Sulfo Nhs Ester Conjugates
Spectroscopic Techniques for Quantification of Conjugation Efficiency
Spectroscopic methods are fundamental for the initial assessment of conjugation reactions involving DBCO-Sulfo-NHS ester. They offer rapid and quantitative data on the degree of labeling and confirm the formation of the desired conjugate.
UV-Vis Spectroscopy for Derivatization Extent
UV-Vis spectroscopy is a widely used technique to determine the degree of labeling (DOL) of biomolecules with DBCO moieties. rsc.orgnih.gov This method leverages the characteristic absorbance of the dibenzocyclooctyne (DBCO) group, which typically exhibits a maximum absorbance (λmax) around 309 nm. rsc.orgnih.govrsc.orgrsc.org This peak is distinct from the absorbance of proteins at 280 nm, allowing for the quantification of both the biomolecule and the attached DBCO group in the same sample. nih.gov
The degree of labeling can be calculated by measuring the absorbance of the conjugate solution at both 280 nm and 309 nm and applying the Beer-Lambert law. rsc.orgnih.govnih.gov The molar extinction coefficient of DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹, which provides a basis for its quantification. nih.govd-nb.info By using the known extinction coefficient of the protein at 280 nm, the molar ratio of DBCO to the protein can be determined. nih.govnih.gov It is important to account for the contribution of the DBCO group to the absorbance at 280 nm by using a correction factor to ensure accurate protein concentration measurement. rsc.org
The disappearance of the DBCO absorbance peak at ~309 nm can also be monitored to track the progress of the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, confirming the consumption of the DBCO groups as they react with an azide-containing molecule. d-nb.inforesearchgate.netaatbio.com
Table 1: UV-Vis Spectroscopy Data for DBCO Labeling
| Parameter | Value | Reference |
|---|---|---|
| DBCO λmax | ~309 nm | rsc.orgnih.govrsc.orgrsc.org |
| Protein λmax | ~280 nm | nih.gov |
| DBCO Molar Extinction Coefficient (ε₃₀₉) | 12,000 M⁻¹cm⁻¹ | nih.govd-nb.info |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of conjugation and the determination of the precise molecular weight of the resulting conjugate. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed. mdpi.commdpi.com
By comparing the mass spectrum of the unconjugated biomolecule with that of the DBCO-conjugate, a clear mass shift corresponding to the addition of one or more this compound moieties can be observed. mdpi.com This provides direct evidence of successful conjugation. Furthermore, the distribution of peaks in the mass spectrum can reveal the heterogeneity of the conjugation reaction, showing species with varying numbers of attached DBCO groups. mdpi.com For instance, in the analysis of a conjugated protein, a series of peaks separated by the mass of the DBCO-linker indicates the presence of multiple protein species with different degrees of labeling. mdpi.com
High-resolution mass spectrometry (HR-MS) can provide even more detailed information, confirming the elemental composition of the conjugate and verifying the integrity of the chemical structure post-conjugation. mdpi.com
Table 2: MALDI-TOF MS Analysis of Protein A Conjugation with DBCO-PEG5-NHS Ester
| Molar Ratio of DBCO-PEG5-NHS to Protein A | Molecular Weight Increment ( g/mol ) | Number of Incorporated DBCO-PEG5 Molecules | Reference |
|---|---|---|---|
| 7.5 to 1 | ~578 | Multiple Species | mdpi.com |
| 15 to 1 | ~578 | Multiple Species | mdpi.com |
Chromatographic and Electrophoretic Separation Methods
Following the initial spectroscopic characterization, chromatographic and electrophoretic methods are essential for purifying the this compound conjugates from unreacted reagents and for assessing their purity and integrity.
Size-Exclusion Chromatography (SEC) for Purification and Analysis
Size-Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic radius. It is widely used to purify DBCO-conjugated biomolecules from excess, unreacted this compound. mdpi.comuzh.ch The conjugated biomolecule, being larger, will elute earlier from the column than the smaller, unreacted DBCO reagent. mdpi.com
SEC can also be used analytically to assess the aggregation state of the conjugate. The appearance of high molecular weight peaks in the chromatogram can indicate the formation of aggregates, which may be an undesirable side effect of the conjugation process. acs.org The elution profile provides a qualitative and quantitative measure of the purity of the conjugate. rsc.orgmdpi.com
Gel Electrophoresis (SDS-PAGE) for Conjugate Integrity and Purity
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique for assessing the purity and apparent molecular weight of protein conjugates. aatbio.comacs.org When a protein is conjugated with this compound, there is an increase in its molecular weight. This increase can be visualized as a shift in the band position on the gel compared to the unconjugated protein. aatbio.comacs.org
The presence of a single, sharp band at a higher molecular weight indicates a successful and homogenous conjugation. Conversely, the presence of multiple bands or a smear might suggest incomplete reaction, degradation of the protein, or a heterogeneous population of conjugates with varying degrees of labeling. researchgate.net SDS-PAGE is also useful for confirming the formation of subsequent conjugates after the DBCO-labeled molecule has reacted with an azide-containing partner. aatbio.comacs.orgnih.gov
Table 3: SDS-PAGE Analysis of DBCO Conjugates
| Sample | Observation | Interpretation | Reference |
|---|---|---|---|
| DBCO-Antibody Conjugate | Higher molecular weight band compared to unmodified antibody. | Successful conjugation. | aatbio.com |
| DBCO-labeled IgG3-Fc | Appearance of a secondary band at ~double the native protein MW. | DBCO-induced formation of non-reducible dimers. | acs.org |
Advanced Imaging Modalities for Functional Verification in Research Settings
Beyond physicochemical characterization, it is often necessary to verify the functional integrity of this compound conjugates, particularly in the context of their intended biological applications. Advanced imaging techniques play a crucial role in this functional verification.
Once the DBCO-labeled biomolecule is conjugated to a fluorescent probe or another imaging agent via a SPAAC reaction, its localization and activity can be visualized within a cellular or tissue context. For instance, a DBCO-labeled antibody can be reacted with an azide-functionalized fluorophore and then used for cellular imaging to confirm that the conjugation process has not compromised its binding specificity. acs.org
Confocal microscopy and flow cytometry are powerful tools to visualize and quantify the binding of these fluorescently labeled conjugates to their targets on or within cells. nih.gov These techniques can confirm that the DBCO-labeled molecule retains its biological function, such as specific cell surface receptor binding. acs.orgresearchgate.net The ability to track the labeled cells or molecules in vivo provides further evidence of the conjugate's utility and stability in a complex biological environment. nih.govresearchgate.net
Fluorescence Microscopy for Visualization of Labeled Biological Systems
Fluorescence microscopy is a cornerstone technique for observing the localization and distribution of molecules within biological specimens. uni-muenchen.de In the context of this compound, this method allows for the direct visualization of cells and subcellular structures that have been tagged via bioorthogonal chemistry. biosynth.com The process typically involves introducing an azide-modified molecule into a biological system, which is then detected by a DBCO-functionalized fluorophore. The inherent water solubility and bioorthogonality of this compound make it highly suitable for these applications, especially in live-cell imaging studies.
The general principle involves exciting the fluorophore attached to the DBCO moiety with a specific wavelength of light and detecting the emitted light, which provides high contrast against the non-fluorescent background. uni-muenchen.de This enables the detection and observation of specific molecules in a wide array of samples, including living or fixed single cells and tissues. uni-muenchen.de
Research Findings:
In one research application, cancer cells (4T1) were metabolically labeled by introducing azide (B81097) groups onto their surface glycans using Ac4ManAz. nih.gov These azido-labeled cells were then treated with a DBCO-Cy5 conjugate. Confocal laser scanning microscopy was used to visualize the results, confirming the successful labeling of the cell surface. nih.gov The protocol involved seeding the cells on coverslips, incubating them with 50 μM Ac4ManAz for 72 hours, followed by a 30-minute incubation with 25 μM DBCO-Cy5. nih.gov
Another study utilized DBCO-functionalized fluorophores for organelle-selective labeling in K562 cells. biorxiv.org After treating the cells with N3-Cho to introduce azide groups, they were labeled with various organelle-targeting DBCO conjugates, such as ER-Golgi-targeting BDP-DBCO, plasma membrane-targeting AF647-DBCO, and mitochondria-targeting Cy3-DBCO. biorxiv.org Confocal microscopy analysis confirmed the colocalization of the fluorescence with markers for the respective organelles. biorxiv.org
Super-resolution microscopy has also been employed to visualize intricate cellular structures. nih.gov By conjugating antibodies to tubulin and vimentin (B1176767) with this compound, researchers were able to attach azide-modified DNA oligos and visualize the cytoskeleton with high resolution. nih.gov
Table 1: Examples of Fluorescence Microscopy in DBCO-Related Labeling Studies
| Biological System | Labeling Strategy | Visualization Method | Key Finding | Reference(s) |
|---|---|---|---|---|
| 4T1 Cancer Cells | Metabolic labeling with Ac4ManAz, followed by DBCO-Cy5 incubation. | Confocal Laser Scanning Microscopy | Successful and specific labeling of the cell surface was visualized. | nih.gov |
| K562 Cells | Metabolic labeling with N3-Cho, followed by organelle-targeting DBCO-fluorophores (BDP-DBCO, AF647-DBCO, Cy3-DBCO). | Confocal Microscopy | Achieved organelle-selective labeling of the ER-Golgi, plasma membrane, and mitochondria. | biorxiv.org |
| LS174T Cancer Cells | Metabolic labeling with Ac4ManDBCO, followed by incubation with Cy5-azide. | Confocal Laser Scanning Microscopy | Strong Cy5 fluorescence was observed on the cell surface, indicating successful expression of DBCO groups. | thno.org |
| Cellular Cytoskeleton | Anti-tubulin and anti-vimentin antibodies modified with this compound, followed by azide-DNA oligo. | Super-Resolution Microscopy | The intricate cellular cytoskeleton was successfully visualized. | nih.gov |
Flow Cytometry for Quantitative Cell Surface Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream. It is particularly effective for the quantitative analysis of cell populations that have been fluorescently labeled. When cells are labeled using a this compound-based strategy, flow cytometry can quantify the labeling efficiency by measuring the fluorescence intensity of individual cells. nih.gov This allows for a statistical analysis of a large population of cells, providing robust, quantitative data on the extent of cell surface modification. researchgate.net
Research Findings:
Studies have consistently used flow cytometry to validate and quantify cell surface labeling. In an experiment involving metabolic labeling of cancer cells with Ac4ManAz, subsequent incubation with DBCO-Cy5 (10 μM) led to a significant increase in fluorescence. nih.gov Flow cytometry analysis confirmed a much higher Cy5 fluorescence intensity in the Ac4ManAz-treated cells compared to untreated control cells, demonstrating the success of the metabolic labeling process. nih.gov
Similarly, another study metabolically labeled LS174T cancer cells to express DBCO groups on their surface. thno.org After these cells were incubated with Cy5-azide, flow cytometry analysis showed a markedly stronger Cy5 fluorescence intensity in the metabolically labeled group compared to the phosphate-buffered saline (PBS) control group. thno.org
Flow cytometry has also been used to quantify the degradation of bioorthogonal labels within immune cells. In one study, beads modified with DBCO groups were incubated with dendritic cells. The remaining DBCO groups were detected via a click reaction with a fluorescent azide, and the change in median fluorescence was quantified over time using flow cytometry. The results showed that DBCO groups exhibited moderate stability, with approximately 36% degradation after 24 hours. nih.gov
In another application, researchers analyzed the efficiency of labeling S. aureus bacteria with various DBCO-containing molecules. acs.org After incubation with the DBCO compounds, the bacteria were reacted with sulfo-Cy5-azide and analyzed by flow cytometry. The geometric mean fluorescence intensity (MFI) was used to quantify and compare the labeling efficiency of the different molecules. acs.org
Table 2: Quantitative Flow Cytometry Data from DBCO-Labeling Experiments
| Cell/Particle Type | Labeling Reagents | Analytical Goal | Quantitative Finding | Reference(s) |
|---|---|---|---|---|
| Cancer Cells | Ac4ManAz and DBCO-Cy5 | Confirm metabolic labeling | Significantly higher Cy5 fluorescence intensity in treated cells versus untreated controls. | nih.govthno.org |
| RAW264.7 Macrophages | MBTAAG (azido sugar) and DBCO-Cy5 | Quantify labeling of pathogen-infected cells | Increased mean fluorescence intensity (MFI) in infected cells treated with azido (B1232118) sugar compared to controls. | illinois.edu |
| K562 Cells | N3-Cho and organelle-targeting DBCO-fluorophores | Measure organelle-selective labeling | Fold changes in median fluorescence intensity (MFI) were calculated to quantify labeling in specific organelles. | biorxiv.org |
| Polystyrene Beads | DBCO-modified beads, fluorescent azide | Assess stability in dendritic cells | ~36% degradation of DBCO groups after 24 hours of incubation. | nih.gov |
| S. aureus | DBCO-vancomycin and sulfo-Cy5-azide | Measure bacterial labeling efficiency | Geometric MFI was 145 ± 2 AU for labeled bacteria vs. 40 ± 2 AU for the control. | acs.org |
Challenges and Future Research Directions for Dbco Sulfo Nhs Ester
Addressing Hydrolysis and Stability in Long-Term Research Applications
A significant challenge associated with N-hydroxysuccinimide (NHS) esters, including the DBCO-Sulfo-NHS variant, is their susceptibility to hydrolysis in aqueous environments. biorxiv.org This instability can complicate long-term storage and reduce conjugation efficiency. biorxiv.org The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com The sulfo-NHS variant exhibits greater water solubility, which can improve its performance in aqueous buffers compared to its non-sulfonated counterpart. broadpharm.com However, once the sulfonate group is lost through hydrolysis of the NHS ester, the resulting DBCO molecule becomes hydrophobic and can precipitate out of aqueous solutions, which can negatively impact conjugation efficiency. nih.gov
Future research should focus on strategies to mitigate hydrolysis and improve the long-term stability of DBCO-Sulfo-NHS ester. This could involve the development of more stable reactive esters or the optimization of buffer conditions and storage protocols to minimize degradation. For instance, while near-neutral pH (6-9) is generally favored for the acylation of primary amines, higher pH levels can accelerate hydrolysis. interchim.frrsc.org Therefore, careful control of pH and temperature is critical. thermofisher.comrsc.org Investigating alternative formulations or protective groups that can be removed just prior to the reaction could also enhance the reagent's shelf-life and performance in extended experiments.
Enhancing Reaction Efficiency and Yields in Complex Systems
Achieving high reaction efficiency and yields with this compound can be challenging, particularly in complex biological systems. Several factors can influence the outcome of the conjugation reaction. The concentration of the DBCO reagent is a critical parameter; however, high concentrations of the hydrophobic DBCO group can lead to aggregation and precipitation, thereby reducing the efficiency of the conjugation. nih.gov In some cases, conjugation reactions with DBCO-Sulfo-NHS at molar ratios above 5:1 (reagent to antibody) have resulted in precipitation and lower yields. nih.govresearchgate.net
The choice of buffer can also significantly impact the kinetics of the subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. rsc.org For example, reactions in HEPES buffer have been shown to be faster than those in PBS. rsc.org Furthermore, the nature of the azide-containing reaction partner plays a role, with some studies showing that azides with electron-donating groups react faster. rsc.org
To enhance efficiency, future research could explore the use of linkers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility and accessibility of the DBCO moiety. rsc.orgnih.gov Optimization of reaction conditions, including buffer composition, pH, temperature, and the molar ratio of reactants, is crucial for maximizing yields. nih.govrsc.org For instance, a two-fold molar ratio of DBCO-Sulfo-NHS to primary amine groups has been identified as an effective condition in some collagen conjugation studies. nih.gov
| Factor | Observation | Potential Solution |
| Hydrolysis | NHS esters are prone to hydrolysis in aqueous solutions, reducing stability and efficiency. biorxiv.orgthermofisher.com | Optimize buffer pH and temperature; explore more stable reactive esters. thermofisher.comrsc.org |
| Precipitation | High concentrations of the hydrophobic DBCO moiety can lead to aggregation and precipitation. nih.gov | Use of solubility-enhancing linkers like PEG; careful control of reagent concentrations. rsc.orgnih.gov |
| Reaction Kinetics | Buffer type and the electronic properties of the azide (B81097) partner influence reaction speed. rsc.org | Select optimal buffers (e.g., HEPES over PBS) and azide reagents for the specific application. rsc.org |
| Molar Ratio | High molar ratios of DBCO-Sulfo-NHS to protein can decrease yield due to precipitation. nih.govresearchgate.net | Determine the optimal molar ratio for each specific conjugation system, which may be lower than intuitively expected. nih.gov |
Development of New Applications in Emerging Research Fields
The unique properties of this compound make it a prime candidate for innovative applications in several rapidly advancing areas of scientific research.
The water solubility and bioorthogonal nature of this compound make it well-suited for applications in live-cell imaging and chemical biology. It enables the specific labeling of cell surface proteins for visualization and tracking. biorxiv.org This has been demonstrated in the labeling of cell surface amines on HEK cells and zebrafish embryos for photochemical patterning. biorxiv.org Future research will likely focus on expanding its use for real-time tracking of dynamic cellular processes, such as protein trafficking and receptor internalization, without perturbing the native biological system.
This compound has been integrated into microfluidic platforms for multiplexed protein analysis and single-cell profiling of fatty acid uptake. nih.gov The ability to immobilize biomolecules onto surfaces with precise control is a key advantage in these systems. Future advancements could involve the development of more sophisticated microfluidic devices that leverage DBCO chemistry for high-throughput screening of drug candidates, biomarker discovery, and fundamental studies of cell-cell interactions. The compatibility of the reagent with aqueous environments is a significant benefit for such applications.
In synthetic biology, this compound can be used to construct novel biomaterials and functional assemblies. For example, it has been used to create RNA-peptide complexes and to functionalize DNA for the creation of synthetic actin crosslinkers. mdpi.comresearchgate.net It has also been employed in the generation of DNA-peptide amphiphile nanofibers. nih.gov Future research will likely explore its use in the design of self-assembling nanosystems, engineered tissues, and dynamic biomaterials with programmed functionalities. The ability to precisely link different molecular components via click chemistry is fundamental to these endeavors.
Methodological Refinements for Scalability and Reproducibility in Academic Research
Ensuring scalability and reproducibility is a persistent challenge in academic research. For this compound, inconsistencies can arise from the reagent's instability and the potential for precipitation, which can lead to low reproducibility. nih.gov The complexity of bioconjugation protocols, which often require careful optimization of multiple parameters, further complicates matters.
Methodological refinements are needed to address these issues. This includes the development of standardized protocols for conjugation reactions, including clear guidelines on buffer preparation, reagent handling, and purification methods. The use of analytical techniques to control and verify the conjugation products is also essential for ensuring reproducibility. nih.gov Furthermore, overcoming the scalability limitations of chemical modifications on complex structures like exosomes is an area of active research where refined methods using reagents like this compound could play a significant role. nih.govsemanticscholar.org As research moves towards more complex systems and larger-scale studies, robust and reproducible methods will be indispensable.
Q & A
Q. What is the mechanistic basis for DBCO-Sulfo-NHS ester's dual reactivity in bioconjugation?
this compound combines two reactive groups: the NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds, while the DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azides without requiring copper catalysts. This dual functionality enables sequential or orthogonal labeling strategies. For optimal results, perform NHS ester reactions first in pH 7.4–8.5 buffers (e.g., PBS or HEPES), followed by SPAAC under physiological conditions .
Q. How can researchers optimize conjugation efficiency when labeling antibodies with this compound?
Key parameters include:
- Molar ratio : Use a 5–20-fold molar excess of this compound over the target protein to ensure complete amine modification while minimizing aggregation .
- Buffer composition : Avoid amine-containing buffers (e.g., Tris); use carbonate/bicarbonate (pH 8.3–8.5) for optimal NHS ester reactivity .
- Reaction time : Incubate for 2–4 hours at 4°C to balance efficiency and protein stability . Post-reaction, remove unreacted reagent via size-exclusion chromatography or dialysis.
Q. What are the advantages of this compound over non-sulfonated DBCO-NHS esters in biological systems?
The sulfonate group enhances water solubility (>10 mg/mL in aqueous buffers), enabling reactions in fully aqueous environments without organic solvents like DMSO. This reduces cytotoxicity and improves compatibility with sensitive biomolecules (e.g., antibodies, live-cell surface proteins) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reversibility of DBCO-azide click reactions?
While states this compound's click reaction is reversible, most studies assume irreversible binding. To reconcile this:
- Verify reversibility triggers : Test elevated temperatures (>60°C) or reducing agents (e.g., TCEP) under controlled conditions .
- Monitor reaction kinetics : Use techniques like HPLC-MS (as in ) to track bond stability over time .
- Contextualize findings : Reversibility may depend on azide/DBCO substituents; characterize each system empirically .
Q. What strategies enable controlled release of DBCO-conjugated therapeutics in drug delivery systems?
- pH-sensitive linkers : Integrate hydrazone or cis-aconityl bonds between the drug and DBCO moiety for pH-triggered release in acidic environments (e.g., tumor microenvironments) .
- Enzyme-cleavable spacers : Use peptide or ester linkages cleaved by specific proteases or esterases .
- Photocleavable groups : Incorporate o-nitrobenzyl derivatives for light-activated release .
Q. How can this compound improve the functionalization of protein-based nanoparticles?
As demonstrated in reflectin-based nanoparticle studies ( ):
- Post-purification dialysis : Adjust acetonitrile (ACN) concentration during dialysis to control nanoparticle self-assembly and DBCO density .
- Conjugation timing : React this compound with pre-assembled nanoparticles to avoid disrupting tertiary structures . Validate functionalization via fluorescence quenching assays or TEM with gold-labeled azides.
Q. What experimental controls are critical when using this compound in super-resolution microscopy?
- Non-clickable controls : Include samples treated with this compound but no azide-modified probes to assess nonspecific binding .
- Competitive inhibition : Add excess free DBCO to block azide binding sites and confirm specificity .
- Cross-reactivity checks : Test for unintended reactions with thiols or carboxylates using Ellman’s assay or mass spectrometry .
Methodological Notes
- Data validation : Always confirm conjugation efficiency via MALDI-TOF (for proteins) or fluorescence quantification (for dyes). For example, HPLC-MS analysis (as in ) can resolve ambiguities in reaction completion .
- Storage and handling : Aliquot reagents to avoid freeze-thaw cycles; store desiccated at -20°C to prevent hydrolysis of the NHS ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
